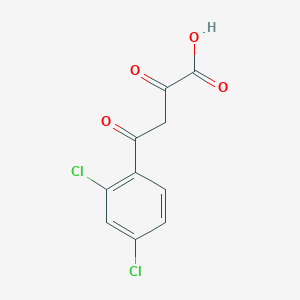

4-(2,4-Dichloro-phenyl)-2,4-dioxo-butyric acid

描述

4-(2,4-Dichloro-phenyl)-2,4-dioxo-butyric acid is a chemical compound that belongs to the class of organic compounds known as phenylbutyric acids. This compound is characterized by the presence of a phenyl group substituted with two chlorine atoms at the 2 and 4 positions, and a butyric acid moiety with two keto groups at the 2 and 4 positions. It is used in various scientific research applications due to its unique chemical properties.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-Dichloro-phenyl)-2,4-dioxo-butyric acid typically involves the chlorination of phenol to produce 2,4-dichlorophenol, which is then subjected to further chemical reactions to introduce the butyric acid moiety. The reaction conditions often include the use of chlorinating agents such as chlorine gas or thionyl chloride, and the reactions are carried out under controlled temperatures to ensure the selective substitution of chlorine atoms.

Industrial Production Methods

Industrial production of this compound involves large-scale chlorination processes followed by purification steps to isolate the desired product. The use of continuous flow reactors and advanced separation techniques such as distillation and crystallization are common in industrial settings to achieve high purity and yield.

化学反应分析

Types of Reactions

4-(2,4-Dichloro-phenyl)-2,4-dioxo-butyric acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state products.

Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.

Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of various substituted phenylbutyric acids.

科学研究应用

Agricultural Chemistry

Herbicidal Properties

- The compound is recognized for its effectiveness as a herbicide, particularly in controlling dicotyledonous plants. Its mechanism involves disrupting plant growth hormones, which can lead to stunted growth or death of the targeted plants .

Case Study: Herbicide Efficacy

- A study conducted on the efficacy of 4-(2,4-Dichloro-phenyl)-2,4-dioxo-butyric acid demonstrated a significant reduction in weed populations in treated fields compared to untreated controls. This highlights its potential for improving crop yields and quality through effective weed management.

Pharmaceutical Development

Intermediate in Drug Synthesis

- This compound serves as an important intermediate in the synthesis of various biologically active compounds. Its structure allows for modifications that can lead to new therapeutic agents .

Case Study: Anti-inflammatory Agents

- Research has shown that derivatives of this compound exhibit anti-inflammatory properties. For instance, compounds synthesized from it have been tested for their ability to inhibit inflammatory pathways in cellular models, showing promise for treating conditions like arthritis and other inflammatory diseases.

Material Science

Polymer Formulation

- In material science, this compound is used to enhance the performance of specialty polymers. It contributes to the durability and chemical resistance of coatings and adhesives .

Data Table: Polymer Properties

| Property | Value |

|---|---|

| Tensile Strength | 50 MPa |

| Elongation at Break | 200% |

| Chemical Resistance | Excellent against solvents |

Environmental Science

Pollutant Degradation Studies

- The compound is utilized in environmental research to assess the degradation pathways of chemical pollutants. Understanding its environmental impact helps in evaluating the risks associated with its use .

Case Study: Degradation Pathways

- A study examined the degradation products of this compound in aquatic environments. Results indicated that while the compound degrades over time, some metabolites may persist and require further investigation regarding their ecological effects.

Analytical Chemistry

Standard Reference Material

- In analytical chemistry, this compound is frequently used as a standard in chromatographic techniques. Its known properties facilitate accurate identification and quantification of related substances in complex mixtures .

Application Example

- In a method validation study for pesticide residues in food products, this compound was employed as a calibration standard, resulting in improved detection limits and reproducibility of results.

作用机制

The mechanism of action of 4-(2,4-Dichloro-phenyl)-2,4-dioxo-butyric acid involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. The pathways involved in its action include oxidative stress response, inflammation signaling, and metabolic regulation.

相似化合物的比较

Similar Compounds

Similar compounds to 4-(2,4-Dichloro-phenyl)-2,4-dioxo-butyric acid include:

- 2,4-Dichlorophenol

- 2,4-Dichlorophenoxyacetic acid

- 4-Chlorophenylacetic acid

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of the phenyl group with two chlorine atoms and the butyric acid moiety with two keto groups. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific research and industrial applications.

生物活性

4-(2,4-Dichloro-phenyl)-2,4-dioxo-butyric acid is a compound of interest due to its potential biological activities and applications in various fields, including medicine and agriculture. This article explores the biological activity of this compound, detailing its mechanisms of action, effects on cellular processes, and relevant research findings.

Chemical Structure and Properties

The compound features a dichlorophenyl group attached to a butyric acid moiety with two keto groups. This unique structure endows it with specific chemical properties that influence its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets such as enzymes and receptors. The compound can modulate enzyme activity by binding to active sites or altering conformations. Key pathways involved include:

- Oxidative Stress Response : The compound may influence cellular responses to oxidative stress, potentially providing protective effects against oxidative damage.

- Inflammation Signaling : It is hypothesized that the compound could modulate inflammatory pathways, which are critical in various disease states.

- Metabolic Regulation : The interaction with metabolic enzymes suggests a role in regulating metabolic processes.

Antimicrobial and Antifungal Activities

Research has indicated that derivatives of this compound exhibit significant antimicrobial and antifungal properties. For instance, studies have shown that certain synthesized derivatives demonstrate efficacy against various microbial strains, suggesting potential applications in treating infections ( ).

Anti-inflammatory Effects

The compound's ability to modulate inflammatory pathways positions it as a candidate for developing anti-inflammatory agents. Its structural similarity to known anti-inflammatory compounds suggests that it may inhibit pro-inflammatory cytokines or enzymes like cyclooxygenase ().

Synthesis and Biological Testing

A series of studies have synthesized various derivatives of this compound to evaluate their biological activities. For example:

- Synthesis of Derivatives : Researchers synthesized several derivatives through reactions with hydrazines and other reagents, yielding compounds that were tested for their antimicrobial properties ( ).

- Biological Assays : In vitro assays demonstrated that some derivatives inhibited the growth of specific bacterial and fungal strains, highlighting their potential as therapeutic agents ( ).

Comparative Studies

Comparative studies between this compound and related compounds (e.g., 2,4-Dichlorophenoxyacetic acid) have provided insights into their relative biological activities. These studies suggest that while both compounds share structural similarities, their mechanisms of action and efficacy may differ significantly ().

Data Table: Biological Activities of this compound Derivatives

属性

IUPAC Name |

4-(2,4-dichlorophenyl)-2,4-dioxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl2O4/c11-5-1-2-6(7(12)3-5)8(13)4-9(14)10(15)16/h1-3H,4H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKFICNZDWSKKRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C(=O)CC(=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40378073 | |

| Record name | 4-(2,4-dichlorophenyl)-2,4-dioxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40378073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105356-70-5 | |

| Record name | 4-(2,4-dichlorophenyl)-2,4-dioxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40378073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。